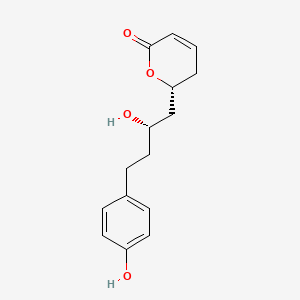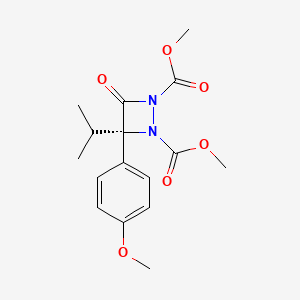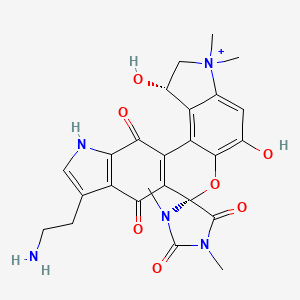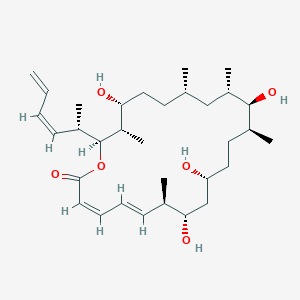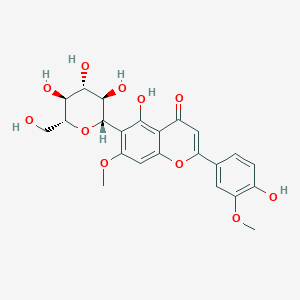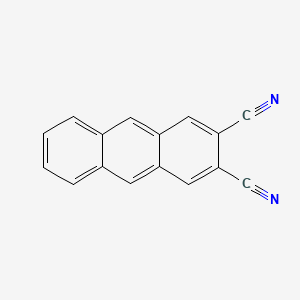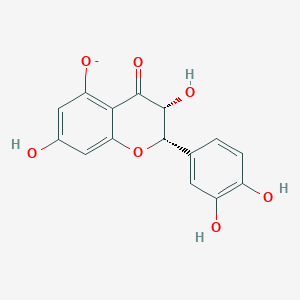
(+)-Epitaxifolin(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-epitaxifolin(1-) is the conjugate base of (+)-epitaxifolin arising from selective deprotonation of the 7-OH group; major species at pH 7.3. It is a conjugate base of a (+)-epitaxifolin.
Wissenschaftliche Forschungsanwendungen
Epilepsy Research
Epilepsy Research and Treatments : Studies related to epilepsy research, such as the EPITARGET project, have been exploring new methodologies to increase the power and reproducibility of preclinical studies. This project aims to identify biomarkers and develop treatments for epileptogenesis, which could be a potential area of application for compounds like (+)-Epitaxifolin (Lapinlampi et al., 2017).
Advancements in Epilepsy Research : Large European Union-funded epilepsy-related research projects, including DESIRE, EpimiRNA, EPISTOP, EpiTarget, EpiXchange, EpiPGX, and EpiCARE, have been focusing on creating infrastructures, innovations, and commercial applications in epilepsy research. This encompasses biomarkers, genetics, therapeutics, comorbidities, and biobanks, presenting another potential area where (+)-Epitaxifolin could be investigated (Pitkänen et al., 2019).
Cancer Research
- Preclinical Efficacy Against Cancer : Research on Epcoritamab, a bispecific IgG1 antibody redirecting T-cells toward CD20+ tumor cells, showcases the efficacy against primary tumor cells. Such preclinical studies on novel compounds indicate a broader scope for exploring the application of (+)-Epitaxifolin in similar contexts (van der Horst et al., 2021).
Epigenetic Research
Epigenetics and Genetic Epidemiology : Tools like epiTAD enable researchers to compare genomic 3D organization and annotations across multiple databases. The exploration of epigenetics in genetic epidemiology could be a relevant field for applying (+)-Epitaxifolin, given its potential impact on genetic expression and regulation (Creed et al., 2019).
Epigenetic Modifications as Therapeutic Targets : Epigenetic modifications play a critical role in cancer and other diseases, making them valuable therapeutic targets. Research on DNA and histone modifications could offer insights into how (+)-Epitaxifolin might be used in this domain (Kelly et al., 2010).
Eigenschaften
Produktname |
(+)-Epitaxifolin(1-) |
|---|---|
Molekularformel |
C15H11O7- |
Molekulargewicht |
303.24 g/mol |
IUPAC-Name |
(2S,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-4-oxo-2,3-dihydrochromen-5-olate |
InChI |
InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/p-1/t14-,15-/m0/s1 |
InChI-Schlüssel |
CXQWRCVTCMQVQX-GJZGRUSLSA-M |
Isomerische SMILES |
C1=CC(=C(C=C1[C@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)[O-])O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)[O-])O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




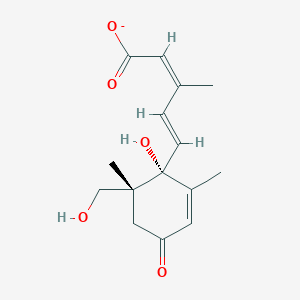
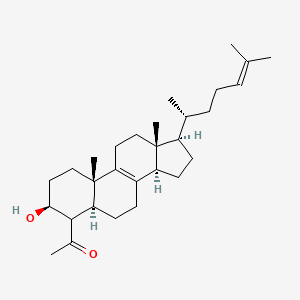
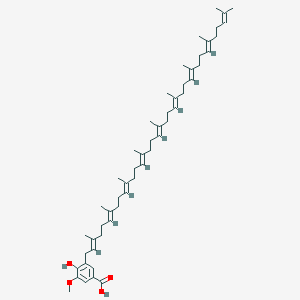
![(15R)-13-benzyl-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263193.png)

